ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate
Description
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a piperidine-derived compound with a complex substitution pattern. Its structure features a piperidine ring substituted at the 4-position with a phenyl group and an ethyl carboxylate ester. The nitrogen atom of the piperidine is further functionalized with a propyl chain bearing a 2-methyl-2,3-dihydro-1H-indol-1-yl moiety connected via a ketone group.
Properties
CAS No. |
924836-04-4 |
|---|---|
Molecular Formula |
C26H32N2O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 1-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N2O3/c1-3-31-25(30)26(22-10-5-4-6-11-22)14-17-27(18-15-26)16-13-24(29)28-20(2)19-21-9-7-8-12-23(21)28/h4-12,20H,3,13-19H2,1-2H3 |
InChI Key |
PAGYGLFOHMKESE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(=O)N2C(CC3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Indole and Piperidine Units: The indole and piperidine units are coupled through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The indole nitrogen can undergo substitution reactions with alkylating agents to form N-alkylated indole derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or sulfonates are commonly used as alkylating agents in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the piperidine core, substituent chains, and functional groups. Below is a detailed comparison with key derivatives:
Phenoperidine (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride)
- Structural Differences: The propyl chain in Phenoperidine terminates in a 3-hydroxy-3-phenylpropyl group, whereas the target compound features a 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl group.
- Pharmacological Implications: Phenoperidine is a known opioid analgesic, with the hydroxyl group likely influencing its solubility and metabolic stability. The indole moiety in the target compound may enhance binding to serotonin or opioid receptors due to structural similarity to endogenous ligands .
Ethyl 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate
- Structural Differences: The propyl chain here is substituted with cyano and diphenyl groups instead of the indole-ketone system. The cyano group introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound’s ketone.
- The target compound’s indole fragment balances lipophilicity with moderate polarity .
- Reactivity: The cyano group may participate in nucleophilic addition reactions, whereas the ketone in the target compound could undergo reductions or condensations .
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate
- Structural Differences: This analog replaces the indole-ketone system with a methoxyimino group at the 4-position and an ethoxy-oxopropyl chain.
- Synthetic Routes :
- Stability :
Research Findings and Implications
- Structural Activity Relationships (SAR): The indole-ketone system in the target compound may improve receptor-binding affinity compared to Phenoperidine’s hydroxylated analog, as aromatic systems often enhance π-π interactions with target proteins . The absence of a cyano group (as in the diphenylpropyl analog) likely reduces toxicity risks associated with cyanide release during metabolism .
- Synthetic Challenges :
- The indole ring formation requires careful control to avoid side reactions, as seen in analogous syntheses using Raney nickel hydrogenation .
Biological Activity
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of approximately 368.48 g/mol. The structure features a piperidine ring, which is known for its role in various biological systems, and an indole moiety that contributes to its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.48 g/mol |
| Key Functional Groups | Piperidine, Indole, Ester |
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. It is hypothesized to facilitate the release of these monoamines or inhibit their reuptake at presynaptic nerve terminals, thereby enhancing their synaptic availability.
Dopaminergic Activity
In studies involving similar compounds, such as aryl-piperazine derivatives, it was observed that administration led to increased dopamine levels in the brain regions associated with mood regulation and reward pathways. For instance, the oral administration of certain piperazine derivatives resulted in a transient increase in dopamine content in the caudate nucleus and hypothalamus .
Pharmacodynamics
The pharmacodynamic profile of this compound suggests potential applications in treating mood disorders or conditions characterized by dopaminergic dysfunction.
Case Study 1: Animal Model Research
A study on structurally related compounds indicated that doses ranging from 50 to 250 mg/kg led to significant alterations in neurotransmitter levels. Notably, higher doses resulted in decreased norepinephrine levels while initially increasing dopamine levels before a subsequent decline . This biphasic response highlights the complexity of the compound's interaction with neurotransmitter systems.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|-----------------------|------------------------------------------------|
| Dopamine Release | Increased levels in specific brain regions | |
| Norepinephrine Modulation | Decreased levels at higher doses | |
| Potential Therapeutic Uses | Mood disorders, anxiety treatment | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
